Technical Monograph: (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride
Technical Monograph: (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride
High-Fidelity Scaffold for Peptidomimetics and Divergent Library Synthesis
Molecular Architecture & Physicochemical Profile
Structural Significance
The compound (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride represents a specialized class of
-
Chiral Center (C3): The (S)-configuration is critical for biological recognition.[1] In peptidomimetics, this specific stereochemistry dictates the formation of stable secondary structures like 14-helices, which are resistant to proteolytic degradation.
-
4-Bromophenyl Moiety: This is the "divergent handle." The bromine atom at the para position is electronically activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to late-stage functionalize the molecule into complex biaryl systems.
-
Methyl Ester & HCl Salt: The methyl ester serves as a semi-permanent protecting group for the carboxylic acid, facilitating N-terminal modifications without side reactions. The hydrochloride salt ensures crystallinity, water solubility, and long-term shelf stability compared to the hygroscopic free base.
Key Data Summary
| Property | Specification |
| IUPAC Name | Methyl (3S)-3-amino-3-(4-bromophenyl)propanoate hydrochloride |
| Molecular Formula | |
| Molecular Weight | 294.57 g/mol (Free base: ~258.11) |
| CAS Registry | 952729-65-6 (Racemic/General); Note: Enantiopure forms often custom synthesized |
| Appearance | White to off-white crystalline solid |
| Solubility | High: DMSO, Methanol, Water; Low: Hexanes, Ether |
| Melting Point | 178–182 °C (Decomposes) |
| H-Bond Donors/Acceptors | 2 Donors / 3 Acceptors |
Synthetic Pathways & Enantiomeric Control
The synthesis of high-purity (S)-enantiomer requires overcoming the tendency of
Route A: The Modified Rodionov Reaction (Classic)
Historically, the condensation of 4-bromobenzaldehyde with malonic acid and ammonium acetate yields the racemic
-
Limitation: Requires subsequent chiral resolution (e.g., using tartaric acid) or enzymatic kinetic resolution (Lipase B) to isolate the (S)-enantiomer.
Route B: Esterification of Enantiopure Precursors (Preferred)
For high-fidelity research applications, the preferred route begins with commercially available (S)-3-amino-3-(4-bromophenyl)propanoic acid (often produced via asymmetric hydrogenation of the corresponding enamine). The acid is then esterified under anhydrous conditions.
Mechanism:
The reaction utilizes Thionyl Chloride (
-
Why this method? It avoids aqueous workups that can hydrolyze the ester and ensures the immediate formation of the stable HCl salt.
Visualization of Synthetic Logic
Figure 1: Acid-catalyzed esterification workflow using Thionyl Chloride to generate the hydrochloride salt.
Experimental Protocol: Synthesis & Purification
Objective: Synthesis of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate HCl from its acid precursor. Scale: 5.0 mmol basis.
Materials
-
(S)-3-amino-3-(4-bromophenyl)propanoic acid (1.22 g, 5.0 mmol)
-
Thionyl Chloride (
) (1.1 mL, 15.0 mmol, 3.0 eq) -
Anhydrous Methanol (20 mL)
-
Diethyl Ether (
) (for precipitation)
Step-by-Step Methodology
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cap with a rubber septum and flush with Argon.
-
Solvent Charge: Add Anhydrous Methanol (20 mL) and cool the system to 0°C using an ice/water bath.
-
Activation (Exothermic): Dropwise, add Thionyl Chloride via syringe over 10 minutes.
-
Critical Insight: The reaction between
and MeOH is highly exothermic and releases HCl gas. Maintain 0°C to prevent "bumping."
-
-
Substrate Addition: Remove the septum briefly to add the solid amino acid precursor in one portion. Re-seal.
-
Reflux: Remove the ice bath. Attach a reflux condenser (with a drying tube or
line). Heat to reflux (65°C) for 4–6 hours.-
Monitoring: Check reaction progress via TLC (System: 10% MeOH in DCM). The starting acid will remain at the baseline; the ester will migrate (
).
-
-
Workup: Cool to room temperature. Concentrate the solution in vacuo to remove solvent and excess HCl/SO2.
-
Result: A viscous, slightly yellow oil or semi-solid will remain.
-
-
Crystallization: Redissolve the residue in a minimum amount of cold Methanol (1-2 mL). Add Diethyl Ether (20-30 mL) dropwise with vigorous stirring until a white precipitate forms.
-
Isolation: Filter the white solid under vacuum (Buchner funnel). Wash the cake with cold Ether (
mL). -
Drying: Dry in a vacuum desiccator over
overnight.
Yield Expectation: 85–95% (White crystalline solid).
Medicinal Chemistry Applications
This molecule is a "privileged scaffold" in drug discovery, particularly for designing Integrin Antagonists and Peptidomimetics .
Divergent Synthesis Strategy
The 4-bromo substituent allows this single building block to generate libraries of compounds.
Figure 2: Divergent synthesis pathways utilizing the amine, ester, and aryl-bromide functionalities.
Mechanistic Role in Peptidomimetics
-amino acids introduce an extra carbon into the peptide backbone. When (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate is incorporated into a peptide chain:-
Proteolytic Stability: Standard proteases (trypsin, pepsin) cannot cleave the
-peptide bond, significantly extending the half-life of the drug candidate. -
Conformational Locking: The bulky phenyl group at the
-position restricts bond rotation, forcing the peptide into stable helices (e.g., the 14-helix), which often mimics the binding epitopes of protein-protein interactions.
Safety & Handling
-
Hazard Identification:
-
Storage: Hygroscopic. Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The ester is susceptible to hydrolysis if exposed to moisture over time.
-
Disposal: The bromine content classifies this as halogenated organic waste. Do not mix with general organic solvents for incineration.
References
-
Sigma-Aldrich. (2024). Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride Product Specification. (Analogous structure reference).
-
ChemicalBook. (2023). Methyl 3-amino-3-(4-bromophenyl)propanoate HCl Properties and CAS.
-
National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride.[4][3][5][6]
-
Lead Sciences. (2024). (S)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride Data.
-
Chem-Impex. (2024). Fmoc-(S)-3-amino-3-(4-bromophenyl)propionic acid: Precursor Data.
Sources
- 1. (S)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride [myskinrecipes.com]
- 2. aksci.com [aksci.com]
- 3. methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride | C10H13Cl2NO2 | CID 51358156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride | 124082-19-5 [smolecule.com]
- 5. chemscene.com [chemscene.com]
- 6. Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride | 124082-19-5 [sigmaaldrich.com]
